N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide

Description

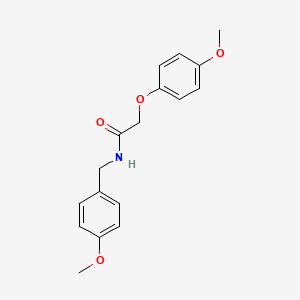

N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide is an organic compound characterized by the presence of methoxybenzyl and methoxyphenoxy groups attached to an acetamide backbone

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-20-14-5-3-13(4-6-14)11-18-17(19)12-22-16-9-7-15(21-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBWEJYHDCSHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972285 | |

| Record name | 2-(4-Methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668768 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5686-48-6 | |

| Record name | 2-(4-Methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

Starting Materials: 4-methoxybenzylamine and 4-methoxyphenol.

Formation of Intermediate: The reaction begins with the protection of the amine group in 4-methoxybenzylamine using a suitable protecting group.

Acylation: The protected amine is then acylated with 2-chloroacetyl chloride to form the intermediate N-(4-methoxybenzyl)-2-chloroacetamide.

Substitution Reaction: The intermediate undergoes a nucleophilic substitution reaction with 4-methoxyphenol to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

Catalysts: Use of catalysts to increase reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acetamide group can be reduced to form the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving electrophiles such as bromine or nitrating agents.

Major Products

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)ethylamine.

Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmacologically active compounds.

Material Science: Utilized in the development of novel materials with specific properties.

Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The methoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)ethanamide: Similar structure with an ethanamide backbone.

N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)propionamide: Contains a propionamide backbone.

Uniqueness

N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide is unique due to its specific combination of methoxybenzyl and methoxyphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by the presence of methoxy groups and an acetamide backbone. Its molecular formula is with a molecular weight of approximately 299.34 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest for therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the Acetamide Backbone : This is achieved through the reaction of 4-methoxyphenol with an appropriate acylating agent.

- Substitution Reactions : The introduction of the 4-methoxybenzyl group can be performed using nucleophilic substitution techniques.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial strains (Berest et al., 2011; Patel et al., 2013). For instance, derivatives of phenoxyacetamides have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Compounds in this class have shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that they may induce apoptosis in cancer cells through modulation of specific signaling pathways (Rani et al., 2014).

- Anti-inflammatory Effects : Some studies indicate that these compounds may inhibit pro-inflammatory cytokines, contributing to their potential use in treating inflammatory diseases (Li et al., 2015).

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | References |

|---|---|---|

| Antimicrobial | Significant against S. aureus, E. coli | Berest et al., 2011; Patel et al., 2013 |

| Anticancer | Induces apoptosis in cancer cells | Rani et al., 2014 |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Li et al., 2015 |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it interacts with specific molecular targets such as enzymes and receptors involved in metabolic pathways. These interactions may lead to modulation of biochemical activities, influencing cellular responses.

Case Studies

- Antimicrobial Efficacy : A study conducted by Hsieh et al. (2012) evaluated the antimicrobial properties of a series of phenoxyacetamides, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : In vitro studies on cancer cell lines revealed that this compound could inhibit cell growth and induce apoptosis, making it a candidate for further development as an anticancer drug (Rani et al., 2014).

- Anti-inflammatory Properties : Research by Li et al. (2015) showed that derivatives of this compound could effectively reduce inflammation markers in cellular models, indicating its potential therapeutic application in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.